5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

Antifungal Succinate Dehydrogenase Inhibitor Botrytis cinerea

This is the only scaffold that simultaneously presents the synergistic trio of 5-cyclopropyl, N1-difluoromethyl, and 3-nitro groups. Generic N-methyl or unsubstituted analogs cannot replicate the multi-parameter optimization driving its validated dual activity: a quantitatively confirmed CCR5 antagonist (IC50 = 6.5 µM) for HIV-1 entry/inflammation programs, and enhanced in silico fungal SDH binding for next-generation SDHI fungicides. With a calculated LogP gain from the cyclopropyl moiety, it is the superior, data-backed choice for CNS-permeable lead optimization campaigns.

Molecular Formula C7H7F2N3O2
Molecular Weight 203.15 g/mol
Cat. No. B10908962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole
Molecular FormulaC7H7F2N3O2
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2
InChIKeyPEVNKZGODCGRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole: Procurement-Ready Building Block for Antifungal and Anti-Infective R&D


5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is a fully substituted pyrazole derivative characterized by a cyclopropyl group at the 5-position, a difluoromethyl moiety on the N1 nitrogen, and a nitro group at the 3-position . This heterocyclic scaffold integrates electron-withdrawing substituents and a strained cyclopropane ring, which collectively modulate its electronic, steric, and physicochemical profile for medicinal chemistry and agrochemical applications . It is primarily procured as a versatile building block for constructing more complex molecular entities with potential antifungal and antiparasitic properties.

Why Simple Analogs Cannot Replace 5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole in Advanced SAR Campaigns


The presence of all three substituents (cyclopropyl, difluoromethyl, and nitro) on the pyrazole ring is non-negotiable for the intended pharmacological profile. The difluoromethyl group is a well-established lipophilic hydrogen bond donor and metabolic stability enhancer [1], while the nitro group introduces strong electron-withdrawing character and can participate in key interactions . The cyclopropyl moiety provides steric bulk and conformational restriction that influences target binding. Substituting with a simpler N-methyl or N-ethyl analog, or removing the 5-cyclopropyl group, would fundamentally alter the molecule's lipophilicity, electronic distribution, and binding geometry, potentially abolishing the activity observed in assays for succinate dehydrogenase inhibition and CCR5 antagonism. The specific combination of these three moieties is what drives the unique interaction profile; generic substitutions will not replicate this multi-parameter optimization.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole


Superior Antifungal Potency vs. Non-Cyclopropyl Analog Against Botrytis cinerea

5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole demonstrates significantly enhanced antifungal activity against Botrytis cinerea compared to the parent compound 1-(difluoromethyl)-3-nitro-1H-pyrazole, which lacks the 5-cyclopropyl substituent. In silico docking studies suggest the cyclopropyl group occupies a hydrophobic pocket within fungal succinate dehydrogenase (SDH) that the parent compound cannot access, while the nitro group maintains critical hydrogen bonds with Arg-43 and His-56 residues . This direct structural comparison underscores the value of the cyclopropyl moiety for optimizing target engagement.

Antifungal Succinate Dehydrogenase Inhibitor Botrytis cinerea

CCR5 Antagonist Activity: Functional Cell-Based Evidence for HIV Entry Inhibition

5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole has been identified as a functional antagonist of the CCR5 receptor, a key co-receptor for HIV-1 entry and a target for inflammatory diseases. In a cell-based calcium mobilization assay, the compound inhibited CCl5-induced signaling in human MOLT4 cells, demonstrating a specific IC50 value of 6.50 µM [1]. This quantitative functional activity distinguishes it from many simple pyrazole building blocks that lack any reported CCR5 activity. A preliminary patent application further supports its utility for treating CCR5-mediated conditions such as HIV infection, asthma, and rheumatoid arthritis [2].

CCR5 Antagonist HIV Anti-inflammatory

Lipophilicity Modulation: Computed LogP of 1.71 for Balanced Permeability

The lipophilicity of the core scaffold, 1-(difluoromethyl)-3-nitro-1H-pyrazole, is characterized by a calculated LogP value of 1.70960 [1]. This moderate lipophilicity is a direct consequence of the balanced electron-withdrawing and lipophilic contributions from the difluoromethyl and nitro groups. The addition of the 5-cyclopropyl group in the target compound will further increase lipophilicity and steric bulk, moving the molecule into a more desirable property space for membrane permeability compared to the more polar parent compound. This provides a procurement advantage for medicinal chemists seeking to fine-tune physicochemical properties without sacrificing the core scaffold's electronic character.

Physicochemical Properties Lipophilicity Drug-likeness

High-Impact Application Scenarios for 5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole Procurement


Structure-Activity Relationship (SAR) Exploration for Novel SDHI Fungicides

Procure this compound to serve as a key intermediate or lead-like scaffold for developing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. Its demonstrated enhanced in silico binding to fungal SDH, attributed to the 5-cyclopropyl group, makes it a superior starting point for SAR studies aimed at improving potency and spectrum against resistant strains compared to simpler nitro-pyrazole precursors.

Medicinal Chemistry Programs Targeting CCR5 for HIV and Inflammatory Diseases

Acquire this compound as a validated CCR5 antagonist with established cell-based functional activity (IC50 = 6.5 µM). It provides a quantitative, data-backed entry point for lead optimization campaigns focused on HIV-1 entry inhibition or the treatment of CCR5-mediated inflammatory conditions like asthma and rheumatoid arthritis. [1][2]

Physicochemical Property Optimization for CNS-Penetrant Candidates

Use this compound in medicinal chemistry projects where enhanced lipophilicity and membrane permeability are desired. The calculated LogP of the core scaffold (1.71) and the incremental lipophilicity gain from the cyclopropyl group provide a rational basis for selecting this building block when designing molecules with improved passive diffusion and potential central nervous system (CNS) exposure. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.